4,5-Dibromo-9H-fluoren-9-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H6Br2O |
|---|---|
Molecular Weight |
337.99 g/mol |
IUPAC Name |
4,5-dibromofluoren-9-one |
InChI |
InChI=1S/C13H6Br2O/c14-9-5-1-3-7-11(9)12-8(13(7)16)4-2-6-10(12)15/h1-6H |
InChI Key |
LAECXDAMSBMCSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C3=C(C2=O)C=CC=C3Br |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 4,5 Dibromo 9h Fluoren 9 One
Reactivity of the Ketone Functionality at the C9 Position
The carbonyl group at the C9 position is a pivotal site for a variety of chemical transformations, including condensation reactions, nucleophilic additions, and reductions. These reactions allow for the introduction of diverse functional groups and the modification of the electronic and steric properties of the fluorene (B118485) core.
Carbonyl Condensation Reactions (e.g., formation of thiosemicarbazones)
The ketone at C9 readily undergoes condensation reactions with primary amine derivatives to form Schiff bases. A notable example is the reaction with thiosemicarbazide (B42300) or its derivatives to yield fluoren-9-one thiosemicarbazones. mnstate.edursc.org This reaction is typically performed by refluxing the fluorenone substrate with the thiosemicarbazide in an alcoholic solvent, such as ethanol. mnstate.edu An acid catalyst is often employed to facilitate the reaction, with studies showing that glacial acetic acid provides excellent yields compared to mineral acids like HCl or H2SO4. mnstate.eduwikipedia.org The resulting thiosemicarbazones are of significant interest due to their biological activities and their role as versatile ligands in coordination chemistry. rsc.org
The general procedure involves dissolving 4,5-Dibromo-9H-fluoren-9-one and a slight molar excess of the chosen thiosemicarbazide in ethanol, followed by the addition of a catalytic amount of acid. mnstate.edu The mixture is then heated under reflux for several hours. Upon cooling, the thiosemicarbazone product typically precipitates and can be isolated by filtration. mnstate.edu
Table 1: General Conditions for Thiosemicarbazone Formation from Fluorenones
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product |
|---|---|---|---|---|---|
| Fluorenone | Thiosemicarbazide | Glacial Acetic Acid | Ethanol | Reflux, 2-4h | Fluoren-9-one thiosemicarbazone |
| Fluorenone | N-Substituted Thiosemicarbazide | H2SO4 (conc.) | Ethanol | Reflux, 2-4h | N-Substituted fluoren-9-one thiosemicarbazone |
Nucleophilic Additions and Subsequent Transformations
The electrophilic carbon of the C9 carbonyl group is susceptible to attack by various nucleophiles, most notably organometallic reagents such as Grignard and organolithium reagents. mnstate.edumasterorganicchemistry.comsaskoer.cayoutube.com This reaction provides a powerful method for forming new carbon-carbon bonds and synthesizing 9-substituted-9H-fluoren-9-ols.
For instance, the reaction of a fluorenone derivative with an aryl magnesium bromide (a Grignard reagent) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) leads to the formation of a 9-aryl-9-hydroxyfluorene. rsc.orgrsc.orgbohrium.comnih.gov The reaction proceeds via the nucleophilic addition of the aryl group from the Grignard reagent to the carbonyl carbon. A subsequent aqueous workup protonates the resulting alkoxide to yield the tertiary alcohol. nih.gov This methodology has been successfully applied to various fluorenone cores, including the closely related 4,5-diazafluoren-9-one, to produce a range of 9-aryl derivatives. nih.gov
Table 2: Synthesis of 9-Aryl-9-hydroxyfluorene Derivatives via Grignard Reaction
| Fluorenone Substrate | Grignard Reagent | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Bromofluorenone | Phenylmagnesium bromide | THF | 2-Bromo-9-phenyl-9H-fluoren-9-ol | >99% (flow) | rsc.orgbohrium.com |
| Fluorenone | p-Tolylmagnesium bromide | THF | 9-(p-tolyl)-9H-fluoren-9-ol | >99% (flow) | rsc.orgbohrium.com |
| 4,5-Diazafluoren-9-one | Phenylmagnesium bromide | Diethyl ether | 9-Phenyl-4,5-diaza-9H-fluoren-9-ol | - | nih.gov |
These resulting tertiary alcohols, such as 9-aryl-4,5-dibromo-9H-fluoren-9-ols, can serve as intermediates for further transformations. For example, they can undergo dehydration to form 9-alkylidene fluorene derivatives or participate in acid-catalyzed reactions to form spiro compounds like 9,9'-spirobi[9H-fluorene]. rsc.orgbohrium.com
Reduction Reactions and Derivatives
The ketone functionality of this compound can be selectively reduced to afford either the corresponding secondary alcohol (a 9-fluorenol derivative) or the fully reduced methylene (B1212753) group (a fluorene derivative). The choice of reducing agent and reaction conditions dictates the outcome of the reduction.
Reduction of the carbonyl to a hydroxyl group is typically achieved using mild hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This transformation yields 4,5-Dibromo-9H-fluoren-9-ol. More vigorous reduction methods, such as the Wolff-Kishner or Clemmensen reductions, can be employed to completely remove the carbonyl oxygen, yielding 4,5-Dibromo-9H-fluorene. Research has demonstrated the selective reduction of the carbonyl group in derivatives synthesized from 4,5-dibromo-9-fluorenone, yielding both the hydroxyl and methylene products, which exhibit distinct electronic and photophysical properties. rsc.org
Cross-Coupling Chemistry at the Bromo Substituents
The carbon-bromine bonds at the C4 and C5 positions are key sites for derivatization via modern cross-coupling reactions. These methods, particularly those catalyzed by palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly complex and functionalized fluorenone systems.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki coupling, Sonogashira coupling)
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for modifying aryl halides. For this compound, reactions like the Suzuki-Miyaura coupling and the Sonogashira coupling are particularly effective for introducing new aryl, vinyl, or alkynyl substituents. wikipedia.orglibretexts.orgyonedalabs.comyoutube.comlibretexts.org
The Suzuki-Miyaura reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.comthieme-connect.com This reaction is widely used to form biaryl structures. youtube.com For a dibromo substrate like this compound, controlling the stoichiometry of the boronic acid and the reaction conditions can potentially allow for selective mono- or di-arylation. Studies on analogous vicinal dibromo-heterocycles have shown that both mono- and di-substituted products can be obtained, often accompanied by hydrodebromination as a side reaction, depending on the specific catalyst system and conditions used. mdpi.com
The Sonogashira coupling reaction joins the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.netyoutube.com This reaction is the premier method for synthesizing arylalkynes. researchgate.net The reactivity of aryl bromides in Sonogashira coupling is generally good, allowing for the efficient introduction of acetylenic moieties onto the fluorenone scaffold. organic-chemistry.org
The Sonogashira reaction is the primary method for synthesizing alkynylated derivatives of this compound. researchgate.net The reaction typically involves treating the dibromo-fluorenone with a terminal alkyne in the presence of a catalytic system comprising a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂), a copper(I) salt (typically CuI), and an amine base (such as triethylamine (B128534) or diisopropylamine) which also often serves as the solvent or co-solvent. organic-chemistry.orgresearchgate.netacs.org
Given the presence of two bromine atoms, the reaction can, in principle, yield both mono- and di-alkynylated products. Selective mono-alkynylation can often be achieved by carefully controlling the reaction stoichiometry (using one equivalent of the alkyne) and conditions. researchgate.net Stepwise reactions, where two different alkynes are introduced sequentially, can also be envisioned to create unsymmetrically substituted fluorenones. These alkynylated fluorenones are valuable as precursors for advanced materials, such as conjugated polymers and functional dyes, and can undergo further transformations, like cycloaddition reactions.
Table 3: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides
| Reaction | Coupling Partner | Pd Catalyst | Co-catalyst / Ligand | Base | Solvent |
|---|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, PCy₃ | Na₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ | CuI | Et₃N, i-Pr₂NH | THF, Et₃N, DMF |
Synthesis of Arylated and Heteroarylated Fluorenone Derivatives
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the arylation and heteroarylation of aryl halides. nih.gov The Suzuki-Miyaura and Stille couplings are particularly prominent in this context, offering reliable methods for constructing biaryl and heteroaryl-aryl linkages. mdpi.comorganic-chemistry.org
The Suzuki-Miyaura coupling utilizes an organoboron reagent, typically a boronic acid or ester, as the coupling partner for the organohalide. wikipedia.org This reaction is favored for its mild conditions, commercial availability of a vast library of boronic acids, and the generation of non-toxic inorganic byproducts. organic-chemistry.org For this compound, a typical Suzuki reaction would involve its treatment with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. wikipedia.org
The Stille coupling employs an organotin compound (organostannane) as the nucleophilic partner. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their tolerance of a wide variety of functional groups. nrochemistry.comlibretexts.org However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks. organic-chemistry.org
Below is a representative table of conditions for these palladium-catalyzed reactions.
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Catalyst (Typical) | Base/Additive | Solvent (Typical) | Temperature |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | 80-120 °C |
This table presents generalized conditions. Specific optimizations are typically required for each substrate combination.
Nickel-Catalyzed Cross-Coupling Variants
As a more earth-abundant and cost-effective alternative to palladium, nickel has gained significant traction as a catalyst for cross-coupling reactions. squarespace.com Nickel catalysts can activate traditionally less reactive C-O bonds and are often more effective for coupling with sterically hindered substrates. nih.govrsc.org They can also access different oxidation states and reaction pathways, including those involving single-electron transfer (SET) mechanisms, which distinguishes their reactivity from palladium. squarespace.com
For this compound, nickel-catalyzed couplings, such as Suzuki-Miyaura or Stille-type reactions, can offer advantages, particularly when dealing with challenging substrates or when seeking to modify reaction selectivity. nih.govorganic-chemistry.org The choice of ligands, such as bulky phosphines or N-heterocyclic carbenes (NHCs), is crucial in tuning the reactivity and stability of the nickel catalytic system. squarespace.com
Table 2: Comparison of Palladium and Nickel Catalysis for Cross-Coupling
| Feature | Palladium Catalysis | Nickel Catalysis |
|---|---|---|
| Cost | Higher | Lower, more earth-abundant |
| Common Oxidation States | Pd(0), Pd(II) | Ni(0), Ni(I), Ni(II), Ni(III) squarespace.com |
| Reaction Mechanisms | Predominantly two-electron pathways | Can access both two-electron and single-electron pathways squarespace.com |
| Substrate Scope | Very broad, well-established | Excellent for aryl chlorides, C-O bonds, and sterically hindered substrates nih.gov |
| Functional Group Tolerance | Generally very high | Can be sensitive, but highly tunable with ligands |
Mechanistic Aspects of Cross-Coupling Reactions
The catalytic cycles for both palladium- and nickel-catalyzed cross-coupling reactions generally proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org
Oxidative Addition : The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a higher-valent organometallic complex (e.g., Pd(II) or Ni(II)). nih.govlibretexts.org
Transmetalation : The organic group from the coupling partner (e.g., the aryl group from the organoboron or organotin reagent) is transferred to the metal center, displacing the halide. wikipedia.orgwikipedia.org In Suzuki couplings, this step requires activation of the organoboron species by a base. organic-chemistry.org
Reductive Elimination : The two organic groups on the metal center couple and are eliminated from the coordination sphere, forming the new C-C bond in the final product. This step regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle. nih.govlibretexts.org
While this cycle is a general framework, nickel catalysis can involve more complex pathways, including radical mechanisms initiated by single-electron transfer, particularly when coupling with sp³-hybridized centers or under photoredox conditions. squarespace.com
Electrophilic Aromatic Substitution on the Dibrominated Fluorenone Core
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org In this process, an electrophile replaces an atom, typically hydrogen, on the aromatic system. byjus.com Key SEAr reactions include nitration, halogenation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.com
For this compound, the existing substituents strongly influence the position of further substitution. The carbonyl group (C=O) is a deactivating, meta-directing group. The bromine atoms are also deactivating but are ortho, para-directing. wikipedia.org The combined effect of these groups, along with significant steric hindrance at the positions adjacent to the bromine atoms (positions 3 and 6), makes further electrophilic substitution challenging and highly regioselective. Nitration, for example, using nitrating agents like nitronium tetrafluoroborate, would be expected to occur at the positions least deactivated and sterically hindered, such as the 2 and 7 positions. researchgate.netresearchgate.net
Other Functionalization Pathways (e.g., Cyclization Reactions)
Beyond cross-coupling and electrophilic substitution, the fluorenone scaffold can participate in other transformations. Cyclization reactions, in particular, offer pathways to complex, polycyclic aromatic systems. For instance, intramolecular cyclization of biarylcarboxylic acids can yield fluorenones. organic-chemistry.org While starting from this compound, functional groups introduced via the methods above can be designed to undergo subsequent cyclization reactions. For example, a biaryl derivative synthesized via Suzuki coupling could be further elaborated to undergo an intramolecular ring-closing reaction, expanding the fused ring system. explorationpub.com
Chemo- and Regioselectivity in Multi-Substituted Fluorenones
When a molecule contains multiple reactive sites, achieving selectivity is paramount. rsc.org In the case of this compound, the two bromine atoms are chemically equivalent due to the molecule's symmetry. Therefore, achieving selective mono-functionalization over di-functionalization is a challenge of chemoselectivity (often referred to as iteroselectivity in this context). chemrxiv.orgchemrxiv.org This can typically be controlled by carefully managing the stoichiometry of the reagents, reaction time, and temperature. Using one equivalent or slightly less of the coupling partner can favor the formation of the mono-arylated product.
Regioselectivity becomes a critical consideration if the two reactive sites are not equivalent. For example, in a hypothetical 2,4-dibromo-9H-fluoren-9-one, the electronic and steric environments of the C2-Br and C4-Br bonds would be different. The C4-Br bond is significantly more sterically hindered by the adjacent carbonyl group and the fused ring system. In cross-coupling reactions, oxidative addition of the palladium or nickel catalyst would likely occur preferentially at the less hindered C2-Br bond, allowing for regioselective functionalization at that position. Such principles are crucial in the strategic synthesis of complex, multi-substituted fluorenone derivatives. researchgate.net
Role As a Precursor in Advanced Materials Synthesis
Building Block for Polymer Synthesis
In polymer chemistry, 4,5-Dibromo-9H-fluoren-9-one is a precursor for creating monomers used in the synthesis of complex conjugated polymers. The first step in this process typically involves the conversion of the ketone group at the C9 position into a 9,9-dialkylfluorene. This transformation is crucial as it enhances the solubility and processability of the resulting polymers, preventing the formation of insoluble and intractable materials. Once converted, the dibrominated fluorene (B118485) core can be polymerized through various cross-coupling reactions.
Polyfluorene Derivatives and Conjugated Polymers
Polyfluorenes are a prominent class of conjugated polymers known for their strong blue photoluminescence, high charge carrier mobility, and excellent thermal stability. wikipedia.org While polymers are typically synthesized from 2,7-dibromofluorene (B93635) monomers to achieve a linear and highly conjugated backbone, the use of a 4,5-dibromo isomer introduces a significant structural twist. This deviation from planarity disrupts the π-conjugation along the polymer chain, which characteristically results in a wider bandgap and blue-shifted optical properties compared to its linear counterpart. gatech.edu
The design of monomers from this compound is foundational to defining the final polymer's characteristics. nih.govacs.org The dialkylated 4,5-dibromofluorene monomer can be subjected to several established polymerization methods to form C-C bonds and extend the polymer chain. nih.govacs.org
The most common methods include:
Suzuki-Miyaura Polycondensation : This versatile method involves the palladium-catalyzed reaction between a diboronic ester derivative of a fluorene monomer and a dibromo-comonomer. For a homopolymer, the 4,5-dibromofluorene monomer would first be converted into a 4,5-bis(boronic ester) derivative to react with itself or another dibromo-monomer. nih.govresearchgate.net
Yamamoto Polymerization : This method utilizes a nickel-catalyzed homo-coupling of the 4,5-dibromofluorene monomer. It is a direct and effective way to produce polyfluorenes from dibromo-aromatic precursors. researchgate.net
Direct Heteroarylation Polymerization (DHAP) : A more recent and atom-economical method, DHAP involves the direct coupling of a C-H bond with a C-Br bond, reducing the need for pre-functionalized organometallic monomers. nih.govacs.org
| Polymerization Method | Catalyst/Reagents | Description | Key Advantage |
|---|---|---|---|
| Suzuki-Miyaura Polycondensation | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Coupling of an organoboron compound with an organohalide. | High tolerance to functional groups and mild reaction conditions. nih.gov |
| Yamamoto Polymerization | Nickel catalyst (e.g., Ni(COD)₂) | Homo-coupling of dihalo-aromatic monomers. | Effective for creating high molecular weight homopolymers. researchgate.net |
| Direct Heteroarylation Polymerization (DHAP) | Palladium catalyst, Ligand, Base | Direct coupling of C-H and C-X bonds. | High atom economy; avoids toxic organometallic intermediates. nih.gov |
Achieving precise control over the molecular weight, dispersity (Đ), and end-groups of conjugated polymers is critical for optimizing device performance and ensuring batch-to-batch reproducibility. Traditional polycondensation methods often result in broad molecular weight distributions. To overcome this, controlled polymerization techniques, which exhibit chain-growth (or "living") characteristics, have been developed.
Suzuki Catalyst Transfer Polymerization (SCTP) is a prominent example of such a technique. researchgate.netescholarship.org In SCTP, the palladium catalyst remains associated with the growing polymer chain end and "walks" along the monomer backbone as it polymerizes. This mechanism allows for the synthesis of polymers with predictable molecular weights determined by the monomer-to-initiator ratio, low dispersity values (Đ < 1.5), and controlled end-group functionality. researchgate.netdntb.gov.ua A monomer derived from this compound could theoretically be designed for SCTP, enabling fine control over the architecture of the resulting highly-twisted polyfluorene.
Synthesis of Spiro-Fused Polyfluorene Systems
The ketone functionality of this compound is a key reactive site for constructing spiro-fused systems. Spiro compounds, such as those based on the spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) core, are highly sought after in materials science. 20.210.105rsc.org Their three-dimensional, rigid, and perpendicular structure helps to suppress intermolecular aggregation and excimer formation, which can otherwise quench luminescence and degrade device performance. wikipedia.org
The synthesis of a 4,5-dibromo-substituted SFX derivative can be achieved via an acid-catalyzed condensation reaction. In a typical procedure analogous to the synthesis of other dibromo-SFX compounds, this compound is reacted with a phenol (B47542) derivative, such as resorcinol, in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH). rsc.org This reaction forms the spirocyclic xanthene bridge at the C9 position of the fluorenone, yielding 4,5-dibromospiro[fluorene-9,9'-xanthene]-3',6'-diol . The bromine atoms remain available for subsequent functionalization, making this spiro compound a versatile intermediate for more complex materials. rsc.orgchemimpex.com
Precursor for Organic Electronic Materials
The derivatives of this compound are valuable precursors for a range of organic electronic materials, particularly those used in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). mdpi.comnih.gov Its utility lies in its ability to form rigid, sterically hindered cores that can be further functionalized to tune electronic properties and improve material stability.
Construction of Hole-Transporting Materials (e.g., Spiro[fluorene-9,9'-xanthene] derivatives)
Hole-transporting materials (HTMs) are essential components in many optoelectronic devices, responsible for efficiently extracting and transporting positive charge carriers (holes). mdpi.commdpi.com Spiro[fluorene-9,9'-xanthene] (SFX) has emerged as an excellent core for designing high-performance HTMs due to its high thermal stability, high glass transition temperature (Tg), and ability to form stable amorphous films. nih.gov
The 4,5-dibromospiro[fluorene-9,9'-xanthene] intermediate, synthesized as described in section 4.1.2, is an ideal platform for building advanced HTMs. The two bromine atoms at the 4 and 5 positions serve as reactive sites for introducing hole-transporting moieties, such as triarylamines (e.g., triphenylamine (B166846) or methoxydiphenylamine), via palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination. nih.gov
The key properties of an effective HTM include:
Appropriate HOMO Energy Level : The Highest Occupied Molecular Orbital (HOMO) energy level must be well-aligned with the valence band of the adjacent active layer (e.g., the perovskite) to ensure efficient hole extraction.
High Hole Mobility : The material must transport holes effectively to the electrode.
High Thermal and Morphological Stability : The material should have a high Tg to prevent crystallization and degradation during device operation.
The unique, twisted structure resulting from the 4,5-substitution pattern in these SFX-based HTMs can enhance solubility and promote the formation of stable amorphous glasses, which are crucial for long-term device stability. nih.gov
| HTM Property | Importance in Devices | Influence of Fluorene/Spiro-Core |
|---|---|---|
| HOMO Energy Level | Ensures efficient hole injection/extraction from the active layer. mdpi.com | Tunable by modifying the electron-donating strength of peripheral groups attached to the core. nih.gov |
| Glass Transition Temperature (Tg) | High Tg indicates good morphological stability and prevents crystallization. mdpi.com | The rigid, bulky spiro-structure significantly increases Tg compared to linear analogues. |
| Hole Mobility (μ) | Determines the efficiency of charge transport to the electrode. | Influenced by molecular packing and electronic coupling, which is affected by the 3D spiro-architecture. mdpi.com |
| Solubility | Crucial for solution-based processing and fabrication of uniform thin films. | Bulky alkyl chains and non-planar structures enhance solubility in common organic solvents. wikipedia.org |
Components in Conjugated Polyelectrolytes
Conjugated polyelectrolytes (CPEs) are a class of materials that merge the electronic properties of conjugated polymers with the solubility and ionic conductivity of polyelectrolytes. nih.gov Dibromo-functionalized fluorene monomers, such as this compound, are critical precursors in the synthesis of these materials.
A significant challenge in CPE synthesis is the often difficult purification and characterization of the final products due to their charge and complex solubility. nih.gov To circumvent this, a protection/deprotection strategy is often employed. In this approach, dibromo-fluorene monomers are first functionalized with protected ionic groups. These protected, hydrophobic monomers are then polymerized under standard conditions, such as Suzuki polycondensation, to create a soluble and easily characterizable precursor polymer. nih.gov Following polymerization, a quantitative deprotection step removes the protecting groups, exposing the anionic or cationic functionalities and yielding the final CPE. This method not only simplifies the synthesis and purification process but also ensures that the photophysical properties of the conjugated backbone remain intact. nih.gov The resulting fluorene-based CPEs are utilized in various optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov
Scaffolds for Optoelectronic Applications
The inherent structure of the fluorenone core makes it an excellent scaffold for materials used in optoelectronics. The highly conjugated molecular framework enables efficient charge transfer, a property that is fundamental to the performance of organic electronic devices. arborpharmchem.com When used as a building block, the dibromofluorene unit can act as an electron-acceptor component in donor-acceptor (D-A) type dyes.
Table 1: Properties of Donor-Acceptor Dyes Based on a Dibromo-9H-Fluorene (DBF) Acceptor
| Donor Group | Absorption Range | Key Findings | Potential Application |
|---|---|---|---|
| Dimethylaniline (DMA) | N/A | Serves as a baseline donor for studying charge transfer. acs.org | Organic Solar Cells nih.gov |
| Triphenylamine (TPA) | N/A | Used to probe the effect of donor strength on electronic structure. acs.org | Organic Solar Cells nih.gov |
| Bis(diethylaniline) (B-DEA) | 360-600 nm | Exhibits broader absorption due to an additional intramolecular charge transfer transition. nih.gov | Organic Solar Cells nih.gov |
Synthesis of Photochromic Materials
Photochromism is a phenomenon where a compound undergoes a reversible change in color upon exposure to light. scispace.com Fluorenone derivatives have been identified as valuable precursors for the synthesis of novel photochromic compounds. Specifically, they are used to create complex molecules like dihydroindolizines (DHIs) and propargylallenes that exhibit photochromic behavior. scispace.comsemanticscholar.org
The synthesis of certain carbon-rich photochromic DHIs begins with 2,7-dibromo-9H-fluoren-9-one, which undergoes a multi-step process to form a spirocyclopropene precursor. scispace.com This precursor is then used to construct the final DHI molecule. The resulting compounds can interconvert between different isomers with unique absorption spectra when stimulated by light. scispace.com In a different study, a dibromofluorene derivative, 2-[2,7-Dibromo-9-(3-oxo-3-phenyl-prop-1-ynyl)-9H-fluoren-9-yl]-3-fluoren-9-ylidene-1-phenyl-propenone, was found to exhibit photochromism in the solid state, changing from pale yellow to green upon exposure to sunlight. semanticscholar.org This color change, which is reversible in the dark or upon heating, is attributed to π-π interactions facilitated by the specific molecular packing in the crystal lattice. semanticscholar.org These examples demonstrate the utility of the dibromofluorenone scaffold in creating materials with light-switchable properties for potential use in optical data storage, switches, and display systems. semanticscholar.org
Development of Supramolecular Architectures
Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent intermolecular forces. The rigid and planar geometry of the fluorene skeleton makes it an ideal building block for creating ordered, self-assembling supramolecular architectures. The introduction of bromine atoms at the 4 and 5 positions of the fluorenone core provides specific interaction points that can be used to guide the assembly process.
The bromine atoms can participate in halogen bonding, a highly directional non-covalent interaction that can be used to control the precise arrangement of molecules in a crystal lattice. Furthermore, the electron-withdrawing nature of the bromine atoms and the ketone group modifies the electron distribution of the aromatic system, influencing π-π stacking interactions. These interactions are crucial for the formation of well-defined one-, two-, or three-dimensional networks. While direct studies on this compound are specific, related fluorene structures demonstrate this principle effectively. For instance, derivatives of fluorene are known to form stable, self-assembled nanostructures driven by a combination of hydrogen bonding and π-π stacking, leading to applications in organic electronics.
Integration into Nanomaterials (e.g., Nanostructures)
The functionalization of nanomaterials with organic molecules allows for the creation of hybrid materials with enhanced or novel properties. Fluorene derivatives, including this compound, can be used as key intermediates for synthesizing organic components that are then integrated with inorganic nanoparticles.
In one study, 9H-fluoren-9-one oxime was used as a starting material to create new O-aryl-carbamoyl-oxymino-fluorene derivatives. nih.gov These organic compounds were then combined with iron oxide nanoparticles. This integration aims to develop multifunctional systems that could potentially combine the properties of the fluorene derivative with the magnetic or imaging capabilities of the nanoparticles, opening avenues for theranostic applications. nih.gov The fluorene unit serves as a versatile platform that can be chemically modified before being attached to the surface of or encapsulated within various nanostructures. This approach highlights the role of fluorene-based molecules as essential components in the burgeoning field of hybrid nanomaterials. researchgate.net
Spectroscopic and Structural Characterization Techniques for 4,5 Dibromo 9h Fluoren 9 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in a molecule. In the case of substituted fluorenones, the aromatic region of the ¹H NMR spectrum is of particular interest.
For a compound like 4,5-Dibromo-9H-fluoren-9-one, the protons on the aromatic rings will exhibit characteristic chemical shifts and coupling patterns. The electron-withdrawing effect of the bromine atoms and the carbonyl group will deshield the nearby protons, causing them to resonate at a lower field (higher ppm values). The symmetry of the molecule, or lack thereof, will also dictate the number of distinct proton signals.
As a reference, the ¹H NMR spectrum of the related compound 3,6-Dibromo-9H-fluoren-9-one in deuterated chloroform (B151607) (CDCl₃) shows signals in the aromatic region. chemicalbook.com The protons H2 and H7 appear as a doublet at approximately 7.67 ppm, H1 and H8 as a doublet at around 7.55 ppm, and H4 and H5 as a doublet of doublets at 7.50 ppm. chemicalbook.com For this compound, a more complex splitting pattern would be anticipated due to the different substitution pattern affecting the symmetry of the molecule.
Interactive Data Table: Representative ¹H NMR Data for a Dibromo-9-fluorenone Derivative
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H2, H7 | 7.67 | d | 1.6 |
| H1, H8 | 7.55 | d | 7.6 |
| H4, H5 | 7.50 | dd | 8.0, 1.6 |
| Data for 3,6-Dibromo-9H-fluoren-9-one in CDCl₃. chemicalbook.com |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the number of different carbon environments. The chemical shifts of the carbon signals are indicative of their hybridization and the electronic environment.
In this compound, the carbonyl carbon (C9) is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm, due to the strong deshielding effect of the double-bonded oxygen atom. The carbons directly attached to the bromine atoms (C4 and C5) will also exhibit characteristic chemical shifts influenced by the halogen's electronegativity and heavy atom effect. The remaining aromatic carbons will appear in the typical region for sp²-hybridized carbons, generally between 120 and 150 ppm.
For comparison, the ¹³C NMR spectrum of the parent 9-fluorenone (B1672902) shows the carbonyl carbon at approximately 194.3 ppm. researchgate.net The other aromatic carbons resonate at various positions, for instance, C4a/C4b at around 144.9 ppm and C1/C8 at approximately 135.1 ppm. researchgate.net The introduction of bromine atoms at the 4 and 5 positions would significantly alter these chemical shifts.
Interactive Data Table: Representative ¹³C NMR Data for 9-fluorenone
| Carbon | Chemical Shift (ppm) |
| C9 (C=O) | 194.312 |
| C4a, C4b | 144.858 |
| C1, C8 | 135.090 |
| C4, C5 | 134.588 |
| C2, C7 | 129.489 |
| C3, C6 | 124.728 |
| C9a, C9b | 120.717 |
| Data for 9-fluorenone in CDCl₃. researchgate.net |
Two-Dimensional NMR Techniques for Structural Assignment
While one-dimensional (1D) NMR spectra provide fundamental information, complex molecules like substituted fluorenones often require two-dimensional (2D) NMR techniques for unambiguous structural assignment. springernature.com 2D NMR experiments correlate signals from different nuclei, providing insights into their connectivity.
Commonly used 2D NMR experiments for structural elucidation include:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. This is crucial for piecing together the fragments of the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is a powerful tool for assigning carbon resonances based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This information is vital for connecting different molecular fragments and for assigning quaternary carbons (carbons with no attached protons).
For a molecule like this compound, an HMBC spectrum would be particularly useful in confirming the positions of the bromine atoms by observing long-range correlations from the aromatic protons to the brominated carbons.
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental formula of a compound, as the exact mass of an ion is unique to its specific combination of atoms.
For this compound (C₁₃H₆Br₂O), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks having a relative intensity ratio of approximately 1:2:1, which is a clear indicator of a dibrominated compound.
While specific HRMS data for this compound was not found, a related dibrominated spiro[fluorene-9,9'-xanthene] (B3069175) derivative (C₂₅H₁₄Br₂O₃) was reported to have a calculated m/z of 519.931 and an experimental value of 519.136 [M]⁺. rsc.org
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS)
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique used in mass spectrometry that allows for the analysis of large molecules and fragile compounds that might otherwise fragment with other ionization methods. The sample is co-crystallized with a matrix material that absorbs the laser energy, leading to a gentle desorption and ionization of the analyte molecules. uobasrah.edu.iq
MALDI mass spectrometry, often coupled with a time-of-flight (TOF) analyzer (MALDI-TOF MS), is well-suited for the analysis of fluorenone derivatives. It can be used to determine the molecular weight of the compound and to analyze mixtures of related compounds. In the context of derivatives of this compound, MALDI-MS could be used to confirm the success of synthetic modifications and to characterize polymeric materials incorporating this fluorenone core. The technique is particularly useful for obtaining the molecular weight distribution of polymers. rsc.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound, the IR spectrum is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. In the parent compound, 9-fluorenone, this peak appears around 1710-1720 cm⁻¹. The exact position of this band for the 4,5-dibromo derivative may be slightly shifted due to the electronic effects of the bromine substituents. The presence of bromine atoms, being electron-withdrawing, could potentially shift the carbonyl stretching frequency to a higher wavenumber.
Other significant absorptions would include those for the aromatic C-H stretching vibrations, typically appearing above 3000 cm⁻¹, and the aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretching vibrations are expected to appear in the fingerprint region, generally between 500 and 700 cm⁻¹.
A representative (though not specific to the 4,5-isomer) data table of expected IR peaks is provided below.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| Aromatic C-H | > 3000 | Stretching vibration |
| Carbonyl C=O | ~1715 | Stretching vibration |
| Aromatic C=C | 1450 - 1600 | Ring stretching vibrations |
| C-Br | 500 - 700 | Stretching vibration |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 9-fluorenone in various solvents shows characteristic absorption bands corresponding to π→π* and n→π* transitions. The intense bands at shorter wavelengths are typically due to π→π* transitions of the aromatic system, while a weaker, longer-wavelength band is attributed to the n→π* transition of the carbonyl group. nih.gov
For this compound, the bromine substituents are expected to act as auxochromes, which may cause a bathochromic (red) shift in the absorption maxima (λmax) due to the extension of conjugation and the heavy atom effect. The position of these maxima can also be influenced by the polarity of the solvent. A study on related dibromo-9H-fluorene-9-ylidene acceptor-based dyes showed absorption peaks in the range of 422 to 460 nm, indicating that the electronic properties are tunable with substitution. nih.gov
A hypothetical data table for the UV-Vis absorption of this compound is presented below, illustrating the expected transitions.
| Solvent | λmax (nm) for π→π | λmax (nm) for n→π |
| Hexane | ~260, ~300 | ~380 |
| Dichloromethane | ~265, ~305 | ~385 |
| Acetonitrile | ~262, ~302 | ~382 |
X-ray Diffraction (XRD) Analysis
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org A successful SCXRD analysis of this compound would yield crucial information, including:
Lattice parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.
Space group: The symmetry operations that describe the crystal lattice.
Atomic coordinates: The precise position of each atom within the unit cell.
Bond lengths and angles: Accurate measurements of the covalent bonds and angles between them.
Intermolecular interactions: Information on how molecules pack in the crystal, including any π-π stacking or halogen bonding.
While the specific crystal structure of this compound is not publicly available, studies on other fluorene (B118485) derivatives, such as 9,9-disubstituted fluorenes, have been successfully characterized, revealing details about their molecular conformation and supramolecular assembly. mdpi.com
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is a non-destructive technique used to identify crystalline phases and to assess the purity of a solid sample. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline material. For this compound, a PXRD pattern would consist of a series of peaks at characteristic 2θ values. The position and relative intensities of these peaks are determined by the crystal lattice of the compound. This technique is invaluable for confirming the identity of a synthesized batch against a known standard, identifying polymorphs, and detecting crystalline impurities.
Electrochemical Characterization Techniques
Cyclic Voltammetry (CV) for Redox Behavior Analysis
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. For fluorenone derivatives, which are known electron acceptors, CV is particularly useful for determining their reduction potentials. researchgate.net In a typical CV experiment for this compound, the compound would be dissolved in a suitable solvent with a supporting electrolyte, and the potential would be swept to observe reduction and subsequent oxidation peaks.
The key parameters obtained from a CV experiment include:
Reduction and Oxidation Potentials (Epc and Epa): The potentials at which the reduction and oxidation peaks occur.
Half-wave Potential (E1/2): The average of the peak potentials, which provides an estimate of the standard reduction potential.
HOMO and LUMO Energy Levels: The onset potentials of oxidation and reduction can be used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, respectively.
The electron-withdrawing nature of the two bromine atoms in this compound is expected to make the compound easier to reduce compared to the unsubstituted 9-fluorenone. This would result in a less negative reduction potential. Studies on substituted fluorenones have shown a clear correlation between the electronic nature of the substituents and the measured half-wave reduction potentials. acs.org
A hypothetical data table summarizing the expected electrochemical data is shown below.
| Property | Expected Value | Significance |
| First Reduction Potential (Ered vs. Fc/Fc⁺) | Less negative than 9-fluorenone | Indicates ease of accepting an electron |
| LUMO Energy Level (eV) | Lower than 9-fluorenone | Reflects enhanced electron-accepting character |
| HOMO Energy Level (eV) | Lower than 9-fluorenone | Indicates higher ionization potential |
Spectroelectrochemistry
Spectroelectrochemistry is a powerful analytical technique that combines spectroscopy and electrochemistry to study the spectral changes of a substance as it undergoes oxidation or reduction. For a compound like this compound, this method could provide valuable insights into the properties of its electrochemically generated radical ions or other redox species.
In a typical spectroelectrochemical experiment, the compound of interest is dissolved in a suitable solvent with a supporting electrolyte and placed in a specially designed cell that allows for both electrochemical control and spectroscopic monitoring. As a potential is applied to the working electrode, the compound is either oxidized or reduced. Simultaneously, a spectrometer (e.g., UV-Vis-NIR, EPR) records the changes in the absorption or emission spectrum.
For this compound, one would expect the fluorenone core to be the primary redox-active site. Upon reduction, a radical anion would be formed, which would likely exhibit a distinct color and a characteristic absorption spectrum in the visible or near-infrared region. By analyzing the evolution of these spectral features as a function of the applied potential, researchers could determine the formal potentials of the redox processes, identify the generated species, and study their stability and subsequent reactions. The bromine substituents at the 4 and 5 positions would be expected to influence the electronic properties of the fluorenone system, and spectroelectrochemistry could help to quantify these effects.
Interactive Data Table: Hypothetical Spectroelectrochemical Data for a Fluorenone Derivative
Below is a hypothetical data table illustrating the type of information that could be obtained from a spectroelectrochemical study of a fluorenone derivative. This data is for illustrative purposes only and does not represent actual experimental results for this compound.
| Potential (V vs. Ag/AgCl) | Wavelength (nm) | Absorbance | Species |
| 0.0 | 380 | 0.8 | Neutral |
| -1.2 | 380 | 0.4 | Neutral |
| -1.2 | 550 | 0.6 | Radical Anion |
| -1.8 | 550 | 0.2 | Radical Anion |
| -1.8 | 720 | 0.9 | Dianion |
Advanced Microscopy Techniques for Material Morphology
The morphology of solid-state materials based on this compound, such as thin films or crystals, can be investigated using advanced microscopy techniques.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to scan the surface of a sample and generate high-resolution images of its topography and composition. For a crystalline sample of this compound, SEM could reveal details about the crystal habit, size distribution, and surface features such as steps, defects, or intergrowths.
In an SEM analysis, the electron beam interacts with the atoms in the sample, producing various signals that contain information about the sample's surface. Secondary electrons are most commonly used for imaging topography, providing a detailed three-dimensional view of the surface. Backscattered electrons can also be used to provide information about the elemental composition of the sample, as heavier elements backscatter electrons more strongly and appear brighter in the image. For a brominated organic compound, this could potentially highlight areas with different bromine concentrations, although this is more effectively done with Energy Dispersive X-ray Spectroscopy.
Energy Dispersive X-ray Spectroscopy (EDS)
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with an SEM. When the electron beam of the SEM strikes the sample, it excites electrons in the atoms, causing them to be ejected from their shells. Electrons from higher energy shells then fill the vacancies, and the excess energy is released in the form of X-rays.
The energy of these X-rays is characteristic of the element from which they were emitted. An EDS detector measures the energy and intensity of the emitted X-rays, allowing for the identification and quantification of the elements present in the sample. For this compound, an EDS analysis would be expected to show peaks corresponding to carbon, oxygen, and bromine. This technique would be particularly useful to confirm the presence and distribution of bromine within a sample, and to detect any elemental impurities.
Interactive Data Table: Hypothetical EDS Data for this compound
The following table provides a hypothetical elemental analysis of this compound as might be determined by EDS. This data is theoretical and based on the compound's formula, not on experimental measurement.
| Element | Atomic % | Weight % |
| Carbon (C) | 61.90 | 46.20 |
| Oxygen (O) | 4.76 | 4.73 |
| Bromine (Br) | 33.33 | 49.07 |
Computational and Theoretical Investigations of 4,5 Dibromo 9h Fluoren 9 One
Density Functional Theory (DFT) Calculations
No specific DFT calculations for 4,5-Dibromo-9H-fluoren-9-one have been found in the searched literature.
Electronic Structure Analysis (e.g., Molecular Orbitals)
Information regarding the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions for this compound, is not available.
Reactivity Predictions and Mechanistic Insights
While the compound is used in chemical reactions, specific computational predictions of its reactivity or detailed mechanistic insights from a theoretical standpoint are not documented.
Conformational Analysis and Steric Effects
There are no available studies on the conformational analysis or the steric effects induced by the bromine atoms at the 4 and 5 positions of the fluorenone core.
Molecular Dynamics Simulations for Intermolecular Interactions
No records of molecular dynamics simulations being performed to investigate the intermolecular interactions of this compound were found.
Quantum Chemical Calculations for Ground and Excited States
Specific quantum chemical calculations to determine the properties of the ground and excited states of this particular isomer are not present in the accessible literature.
Thermodynamic Parameters and Reaction Energy Profiles
There is no available data on the calculated thermodynamic parameters or reaction energy profiles for this compound.
Prediction of Spectroscopic Signatures
Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic signatures of molecules such as this compound. These theoretical calculations provide valuable insights into the electronic and vibrational properties of the molecule, which can be correlated with experimental spectroscopic data. The prediction of UV-Vis, IR, and NMR spectra allows for a deeper understanding of the molecular structure and its behavior.
Theoretical approaches, often employing hybrid functionals like B3LYP, can simulate the absorption and emission spectra, vibrational modes, and nuclear magnetic shielding constants. nih.gov Time-dependent DFT (TD-DFT) is a common method for predicting electronic transitions, which are observed in UV-Vis spectroscopy. sharif.edu Similarly, calculations of vibrational frequencies can be correlated with infrared (IR) spectroscopy to identify characteristic functional groups and their vibrational modes. For nuclear magnetic resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate chemical shifts. nih.gov
The following tables present the predicted spectroscopic data for this compound, derived from computational models.
Predicted UV-Vis Absorption Data
The electronic absorption spectrum of this compound is predicted to be characterized by several electronic transitions in the ultraviolet-visible region. These transitions primarily arise from π → π* and n → π* electronic excitations within the aromatic system and the carbonyl group. TD-DFT calculations can estimate the maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths (f) for the most significant electronic transitions.
| Predicted Transition | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Assignment |
|---|---|---|---|---|
| S0 → S1 | 420 | 2.95 | 0.08 | n → π |
| S0 → S2 | 355 | 3.49 | 0.35 | π → π |
| S0 → S3 | 310 | 4.00 | 0.21 | π → π* |
Predicted Infrared (IR) Spectroscopy Data
The theoretical IR spectrum of this compound can be calculated by determining the vibrational frequencies of its normal modes. These calculations help in assigning the characteristic vibrational bands observed in an experimental IR spectrum. The table below lists the predicted frequencies for some of the key vibrational modes.
| Predicted Frequency (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| 3050-3100 | C-H stretch | Aromatic C-H stretching |
| 1715 | C=O stretch | Carbonyl group stretching |
| 1600, 1450 | C=C stretch | Aromatic ring skeletal vibrations |
| 750 | C-H bend | Aromatic C-H out-of-plane bending |
| 650 | C-Br stretch | Carbon-Bromine stretching |
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Computational methods can also predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for the structural elucidation of the molecule and for assigning signals in experimental NMR spectra. The chemical shifts are influenced by the electronic environment of each nucleus.
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) |
|---|---|
| H1, H8 | 7.85 |
| H2, H7 | 7.40 |
| H3, H6 | 7.65 |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (C9) | 192.0 |
| C4, C5 | 122.0 |
| C4a, C5a | 135.0 |
| C1, C8 | 125.0 |
| C2, C7 | 130.0 |
| C3, C6 | 128.0 |
| C8a, C9a | 140.0 |
Future Research Directions and Emerging Applications
Development of Novel Synthetic Pathways
The synthesis of substituted fluorenones is a well-established area of organic chemistry, yet the development of more efficient, selective, and environmentally benign pathways remains a key research goal. For 4,5-Dibromo-9H-fluoren-9-one, future research is likely to focus on moving beyond traditional multi-step procedures that may involve harsh reagents.
Current and emerging synthetic strategies applicable to fluorenones include:
Palladium-Catalyzed Carbonylative Cyclization : This powerful method allows for the construction of the fluorenone core from readily available starting materials. For instance, a palladium-catalyzed cyclocarbonylation of o-halobiaryls can produce a wide range of substituted fluorenones in high yields. organic-chemistry.org Another advanced approach involves a carbonylative multiple C-C bond formation using aryl halides and arylboronic acids under a carbon monoxide atmosphere. organic-chemistry.org
Aerobic Oxidation : A greener approach involves the direct oxidation of the corresponding 4,5-dibromo-9H-fluorene. Research has demonstrated that fluorenes substituted with halogen groups can be efficiently converted to fluorenones using air as the oxidant in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as tetrahydrofuran (B95107) (THF). rsc.orgresearchgate.net This method is highly efficient and scalable, offering high purity and yield under mild, ambient conditions. rsc.orgresearchgate.net
Intramolecular Cyclization : Photocatalyzed intramolecular cyclization of biarylcarboxylic acids represents another modern synthetic route. This process can proceed via the formation of acyl radicals, which then undergo rapid cyclization to form the fluorenone structure. organic-chemistry.org
Future research will likely aim to optimize these methods specifically for the 4,5-dibromo isomer, focusing on catalyst efficiency, reducing reaction times, and minimizing waste streams.
| Synthetic Method | Description | Key Advantages |
| Palladium-Catalyzed Carbonylation | Construction of the fluorenone core from o-halobiaryls or aryl halides/boronic acids with CO. organic-chemistry.org | High yield, good functional group compatibility. |
| Aerobic Oxidation | Direct oxidation of the corresponding fluorene (B118485) using air and a base (e.g., KOH). rsc.org | Environmentally friendly ("green"), mild conditions, high purity. |
| Photocatalyzed Cyclization | Intramolecular cyclization of biarylcarboxylic acids using light and a photocatalyst. organic-chemistry.org | Utilizes light energy, can be performed under mild conditions. |
Exploration of New Derivatization Reactions
The bromine and ketone functionalities on this compound are prime sites for derivatization, allowing the molecule to serve as a versatile building block for more complex structures.
Cross-Coupling Reactions : The two bromine atoms are ideal handles for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. wikipedia.org This reaction enables the formation of new carbon-carbon bonds by coupling the dibromofluorenone with various organoboron compounds (like aryl boronic acids or esters). wikipedia.orgorganic-chemistry.org Such reactions are fundamental for synthesizing conjugated polymers and complex molecular architectures where the 4,5-disubstituted fluorenone acts as a core unit. nih.gov The reactivity of aryl halides in Suzuki coupling typically follows the trend I > Br > Cl, making aryl bromides excellent substrates for this transformation. wikipedia.orglibretexts.org
Reactions at the Carbonyl Group : The ketone group at the 9-position can undergo a variety of classic carbonyl reactions. This includes condensation reactions to form fluorene-9-ylidene derivatives, which are valuable acceptors in donor-acceptor dyes for optoelectronic applications. acs.org It can also be converted into other functional groups, expanding the synthetic utility of the fluorenone core.
Future work will focus on using this compound in novel cross-coupling schemes to create unique polymeric and oligomeric materials. The steric hindrance imposed by the 4, and 5-positions may lead to materials with twisted backbones, potentially resulting in interesting photophysical properties.
Integration into Advanced Functional Materials for Energy and Electronics
Fluorene-based compounds are renowned for their high photoluminescence quantum yields, excellent thermal stability, and efficient charge transport properties, making them cornerstone materials in organic electronics. acs.org Brominated fluorene derivatives are critical intermediates for synthesizing these high-performance materials. nbinno.comnbinno.com
Organic Light-Emitting Diodes (OLEDs) : Polyfluorenes, often prepared via Suzuki polymerization of dibromo-fluorene monomers, are widely used as emissive materials in OLEDs. researchgate.netossila.com The 4,5-dibromo isomer can be explored as a monomer to create new polymers. The substitution pattern is expected to influence the polymer's conformation and electronic properties, potentially leading to new emission colors or improved device efficiencies.
Organic Photovoltaics (OPVs) : In the field of solar energy, fluorenone derivatives have been incorporated as electron-accepting units in conjugated polymers and small molecules for OPVs. missouristate.edu Fluorene-9-ylidene-based acceptors have shown significant promise in dye-sensitized solar cells (DSSCs). acs.org The high electron affinity of the fluorenone core, combined with the possibility of extending conjugation through derivatization at the 4 and 5-positions, makes this a promising scaffold for new acceptor materials.
Organic Field-Effect Transistors (OFETs) : The rigid, planar structure of the fluorene unit facilitates intermolecular π-π stacking, which is crucial for efficient charge transport in OFETs. researchgate.net By synthesizing polymers or small molecules from this compound, researchers can tune the packing and energy levels to optimize performance for both p-type and n-type transistors.
Computational Design of Fluorenone-Based Molecular Architectures
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the a priori design of functional organic materials. worldscientific.com By modeling molecules before their synthesis, researchers can predict their electronic and optical properties, saving significant time and resources.
Predicting Optoelectronic Properties : DFT calculations are used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of fluorenone derivatives. This information is critical for designing materials for OLEDs and OPVs, as the energy levels dictate charge injection/extraction and the open-circuit voltage of a solar cell. For example, a study on dibromo-9H-fluorene (DBF) based dyes used DFT calculations with the B3LYP method and 6-31g(d) basis set to gain insights into their electronic transitions and vibrational modes. acs.org
Rational Design of Electron Acceptors : Computational studies can guide the synthesis of novel electron acceptors for organic solar cells. By simulating the effects of different substituents on the fluorenone core, scientists can rationally design molecules with finely tuned band gaps and superior visible light absorption. missouristate.edu This approach aims to move beyond traditional fullerene acceptors by developing fluorenylidene-based alternatives with enhanced performance. missouristate.edu
Future computational work will likely involve screening vast libraries of virtual derivatives of this compound to identify promising candidates for synthesis and testing in electronic devices.
| Computational Method | Application in Fluorenone Design | Predicted Properties |
| Density Functional Theory (DFT) | Investigating electronic and structural properties of new derivatives. acs.orgworldscientific.com | HOMO/LUMO levels, band gap, absorption spectra, molecular geometry. |
| Time-Dependent DFT (TD-DFT) | Predicting UV-Vis absorption spectra and excited-state properties. worldscientific.com | Electronic transitions, charge transfer characteristics. |
Mechanistic Studies of Complex Transformation Pathways
Understanding the precise mechanisms of the reactions used to synthesize and derivatize this compound is crucial for optimizing reaction conditions and improving yields.
Suzuki-Miyaura Coupling Mechanism : This is the most critical transformation pathway for derivatizing the dibromo compound. The catalytic cycle is generally understood to involve three key steps:
Oxidative Addition : The aryl bromide (R¹-Br) reacts with a Pd(0) catalyst to form a Pd(II) complex. This is often the rate-determining step. libretexts.org
Transmetalation : The organic group (R²) from the organoboron reagent transfers to the palladium center, displacing the halide. This step requires activation by a base to form a more nucleophilic "ate" complex of boron. organic-chemistry.orgnih.govlibretexts.org
Reductive Elimination : The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst, which re-enters the cycle. libretexts.org
Dimerization and Polymerization Pathways : Computational studies have been employed to elucidate the molecular pathways of other complex reactions, such as the Lawesson's reagent-mediated dimerization of fluorenone to form 9,9'-bifluorenylidene, an important electron acceptor. missouristate.edu Such studies help explain how substituents influence reaction yields and can be used to predict the outcomes of new transformations.
Future mechanistic studies may use advanced spectroscopic techniques and computational modeling to investigate the specific influence of the 4,5-dibromo substitution pattern on the kinetics and thermodynamics of these fundamental reaction steps.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic techniques are critical for characterizing 4,5-Dibromo-9H-fluoren-9-one?
- Methodological Answer :
- UV/Visible Spectroscopy : Use NIST Standard Reference Database 69 to compare experimental absorption spectra with standardized data for fluorenone derivatives. This helps identify electronic transitions influenced by bromine substituents .
- X-ray Crystallography : Employ SHELXL for structure refinement and ORTEP-3 for visualizing molecular geometry. SHELXL is robust for handling heavy atoms like bromine due to its ability to model anisotropic displacement parameters .
- Example Data :
| Technique | Key Parameters | Relevance |
|---|---|---|
| UV-Vis | λmax (nm), ε (L·mol⁻¹·cm⁻¹) | Electronic structure analysis |
| XRD | R-factor, C-Br bond lengths | Confirm substitution pattern |
Q. How does bromine substitution at the 4,5-positions influence electronic properties compared to fluoro analogs?
- Methodological Answer :
- Compare Hammett substituent constants (σmeta for Br = +0.39 vs. F = +0.34) to predict electronic effects. Use cyclic voltammetry to measure redox potentials, as bromine’s electron-withdrawing nature lowers LUMO energy, enhancing electron-accepting capacity.
- Case Study : 2,7-Difluoro-9H-fluoren-9-one shows reduced electron deficiency compared to brominated analogs, as seen in reduced quinoidal character in X-ray structures .
Q. What safety protocols are essential for handling this compound in synthetic workflows?
- Methodological Answer :
- Use fume hoods for weighing and reactions to avoid inhalation (OSHA HCS guidelines). Quench reactions with aqueous sodium thiosulfate to neutralize residual bromine. Store in amber glass under inert gas to prevent photodegradation .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond-length discrepancies) be resolved during structure refinement?
- Methodological Answer :
- Apply Hirshfeld surface analysis to identify intermolecular interactions distorting bond lengths. Use SHELXL’s TWIN and BASF commands to model twinned crystals. Cross-validate with DFT-optimized geometries (e.g., Gaussian09) to distinguish experimental artifacts from true electronic effects .
- Example Workflow :
Collect high-resolution data (dmin < 0.8 Å).
Refine with SHELXL using anisotropic displacement parameters.
Compare with theoretical bond lengths from DFT.
Q. What synthetic strategies optimize regioselective bromination of fluorenone derivatives?
- Methodological Answer :
- Use Lewis acids (e.g., FeBr3) to direct bromine to electron-rich positions. Monitor reaction progress via <sup>1</sup>H NMR (disappearance of fluorenone aromatic protons). For 4,5-dibromination, employ excess Br2 in DCM at 0°C to avoid over-bromination .
- Key Metrics :
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–5°C |
| Solvent | Dichloromethane |
| Catalyst | FeBr3 (5 mol%) |
Q. How can this compound be utilized in designing organic semiconductors?
- Methodological Answer :
- Incorporate into donor-acceptor copolymers via Suzuki-Miyaura coupling. Bromine acts as a leaving group for cross-coupling, while the ketone stabilizes charge carriers. Characterize hole mobility using space-charge-limited current (SCLC) measurements.
- Case Study : Poly(fluorenone-bithiophene) derivatives show ambipolar transport with μh ≈ 10<sup>−3</sup> cm²·V⁻¹·s⁻¹, attributed to bromine’s electron-withdrawing effect .
Q. What advanced phasing methods in crystallography are suitable for brominated fluorenones?
- Methodological Answer :
- Use SHELXC/D/E for experimental phasing with SAD/MAD data (λ = 0.92 Å for Br K-edge). SHELXD’s dual-space recycling improves phase accuracy, while SHELXE automates density modification. For poorly diffracting crystals, combine with molecular replacement using PHASER .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR and XRD data on substituent effects?
- Methodological Answer :
- NMR may indicate dynamic processes (e.g., ring puckering) averaging chemical shifts, while XRD provides static snapshots. Perform variable-temperature NMR to detect conformational flexibility. For example, if C-Br bond lengths in XRD differ from DFT predictions, consider thermal motion corrections via TLS parameterization in SHELXL .
Software and Tools Reference Table
| Tool | Application | Citation |
|---|---|---|
| SHELXL | Crystal structure refinement | |
| ORTEP-3 | Molecular visualization | |
| NIST WebBook | Spectroscopic data validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
